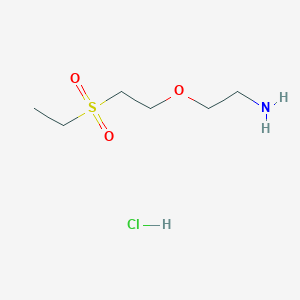

2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride

Description

2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride is a sulfonated ethylamine derivative characterized by an ethanesulfonyl group (-SO₂CH₂CH₃) attached via an ethoxy linker to an ethylamine backbone. Sulfonyl groups are known to enhance molecular stability and reactivity, making such compounds valuable in drug design .

Properties

IUPAC Name |

2-(2-ethylsulfonylethoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3S.ClH/c1-2-11(8,9)6-5-10-4-3-7;/h2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCMFFRRSNJGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCOCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride typically involves the reaction of ethanesulfonyl chloride with ethylene glycol to form 2-(2-ethanesulfonylethoxy)ethanol. This intermediate is then reacted with ethylamine to produce the desired compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction is crucial in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Notes:

- Sulfonyl vs. Ether Groups : The ethanesulfonylethoxy group in the target compound introduces strong electron-withdrawing properties, enhancing reactivity compared to methoxy or trifluoromethoxy derivatives .

- Molecular Weight: Sulfonyl-containing compounds (e.g., methylsulfonyl analog) have lower molar masses than aromatic analogs (e.g., methoxyphenoxy derivatives) due to simpler substituents .

Reactivity and Stability

- Target Compound : Likely exhibits moderate stability under ambient conditions, similar to 2-(methylsulfonyl)ethylamine HCl, which lacks explicit instability warnings . However, sulfonyl groups may increase sensitivity to hydrolysis compared to ether-linked amines .

- Trifluoromethoxy Derivative : The CF₃ group enhances chemical inertness, making it suitable for harsh synthetic conditions .

Market and Commercial Aspects

- Purity Grades: Methoxyphenoxy derivatives are marketed in 98% and 99% purity, reflecting demand in high-precision pharmaceutical synthesis .

- Pricing : Sulfonyl-containing amines may command higher prices due to specialized synthetic routes, though direct data is unavailable.

Biological Activity

2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-(2-ethanesulfonylethoxy)ethanamine; hydrochloride

- Molecular Formula : C6H15ClN2O3S

- CAS Number : 1248082-35-0

Synthesis

The synthesis of this compound typically involves:

- Formation of Intermediate : Reacting ethanesulfonyl chloride with ethylene glycol to produce 2-(2-ethanesulfonylethoxy)ethanol.

- Final Reaction : The intermediate is then reacted with ethylamine, often in the presence of a base like triethylamine to neutralize the hydrochloric acid generated during the reaction.

The biological activity of this compound is primarily attributed to its interaction with various enzymes. The sulfonyl group can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity. This mechanism is crucial for studying enzyme functions and developing enzyme inhibitors.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor, particularly in metabolic pathways involving sulfonylation reactions. This inhibition can affect various biological processes, including:

- Signal Transduction : Modulating pathways that are critical for cellular communication.

- Metabolic Regulation : Influencing metabolic pathways by altering enzyme activity.

Case Studies and Research Findings

- Study on Enzyme Mechanisms : A study demonstrated that the compound effectively inhibited specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications in metabolic disorders.

- Investigative Reports : Clinical investigations have reported the compound's effectiveness in modulating biological responses in vitro, suggesting its role as a potential therapeutic agent.

- Comparative Analysis : When compared to similar compounds, such as 2-(Ethylsulfonyl)ethanol, this compound showed enhanced inhibitory effects on target enzymes due to its unique structural features.

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | References |

|---|---|---|

| Enzyme Inhibition | Covalent bond formation with active site residues | |

| Modulation of Signal Transduction | Alters cellular communication pathways | |

| Impact on Metabolic Regulation | Influences metabolic enzymes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.